5-Ethoxyresorcinol

Description

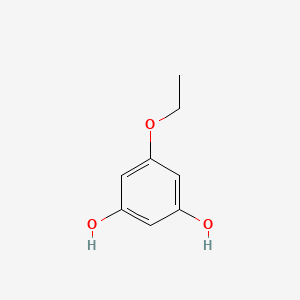

5-Ethoxyresorcinol (CAS: Not explicitly provided) is a substituted resorcinol derivative characterized by an ethoxy (-OCH₂CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₁₀O₃ (inferred from structural analogs), with a molecular weight of 154.16 g/mol. Resorcinol derivatives are widely studied for their biological activity, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The ethoxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and interaction with biological targets.

Properties

CAS No. |

28334-98-7 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

5-ethoxybenzene-1,3-diol |

InChI |

InChI=1S/C8H10O3/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,9-10H,2H2,1H3 |

InChI Key |

NCKTXJDJNMSYDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyresorcinol typically involves the ethylation of resorcinol. One common method is the reaction of resorcinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+C2H5I→C6H3(OH)2(OC2H5)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of 5-ethoxy-1,3-benzoquinone.

Reduction: Formation of 5-ethoxy-1,3

Comparison with Similar Compounds

Structural and Physical Properties

Substituted resorcinols differ primarily in their substituent groups, which significantly affect their physical and chemical properties. Below is a comparative analysis:

Key Observations :

- Substituent Effects: 5-Methoxyresorcinol has a smaller alkoxy group (-OCH₃), resulting in a lower molecular weight and higher polarity compared to this compound. Its melting point (80.3°C) suggests moderate crystallinity . Hexylresorcinol (4-hexyl substituent) has a long alkyl chain, increasing lipophilicity and likely reducing water solubility. This property is exploited in topical antiseptics and preservatives . this compound bridges these extremes, with intermediate lipophilicity that may enhance membrane permeability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.